Triiron dodecacarbonyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

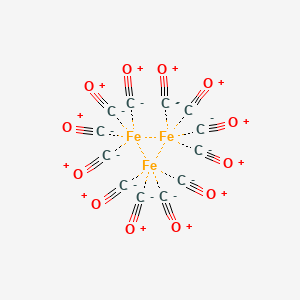

Triiron dodecacarbonyl, also known as Triirondodecacarbonyl or carbon monoxide;iron, is an organoiron compound with the formula Fe3(CO)12 . It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents .

Target of Action

The primary targets of this compound are cyclic thioester ligands . The compound interacts with these ligands, leading to various reactions that result in the formation of different complexes .

Mode of Action

This compound reacts with cyclic thioester ligands, leading to the cleavage of the C-S bond, which is initiated by the coordination of the S atom to the Fe atom . This reaction produces a known diiron complex .

Biochemical Pathways

The reaction of cyclic thioester ligands with this compound leads to the scission of the C-S bond . The larger the ring size of the ligand, the more diverse are the bond cleavages . This suggests that the compound affects biochemical pathways involving C-S bonds.

Pharmacokinetics

It is known that the compound is a dark green solid that sublimes under vacuum . It is soluble in nonpolar organic solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of this compound is the formation of different complexes through the cleavage of C-S bonds in cyclic thioester ligands

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound sublimes under vacuum and is soluble in nonpolar organic solvents . Additionally, the compound decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Triirondodecacarbonyl is a more reactive source of iron (0) than iron pentacarbonyl

Temporal Effects in Laboratory Settings

Triirondodecacarbonyl is known to decompose to an iron mirror when hot solutions of it are prepared . The solid decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere

Vorbereitungsmethoden

Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthetic route involves the reaction of iron pentacarbonyl with a base, followed by oxidation of the resulting hydrido cluster with acid : [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

Analyse Chemischer Reaktionen

Triiron dodecacarbonyl undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different iron carbonyl complexes.

Reduction: The compound can be reduced under specific conditions to yield other iron carbonyl species.

Substitution: Ligands in triirondodecacarbonyl can be substituted with other ligands such as phosphines or thioesters. Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Triiron dodecacarbonyl has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Triiron dodecacarbonyl can be compared with other similar compounds such as:

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.

Triosmium dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium atoms.

Iron pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five CO ligands. This compound is unique due to its triangular structure and the specific reactivity of its iron atoms, making it a valuable compound in various chemical applications.

Eigenschaften

IUPAC Name |

carbon monoxide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 |

Source

|

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of Triirondodecacarbonyl?

A1: The molecular formula of Triirondodecacarbonyl is Fe₃(CO)₁₂. Its molecular weight is 391.85 g/mol.

Q2: How can spectroscopic data aid in characterizing Triirondodecacarbonyl?

A2: Spectroscopic techniques like Infrared (IR) spectroscopy and UV-vis spectroscopy offer valuable insights into the structure and bonding of Fe₃(CO)₁₂. [] IR spectroscopy identifies characteristic stretching frequencies of carbonyl (CO) ligands, providing information about the coordination environment of the iron atoms. [, , ] UV-vis spectroscopy reveals electronic transitions within the molecule, offering insights into its electronic structure and reactivity. []

Q3: Can quantum chemical simulations provide information about Triirondodecacarbonyl?

A3: Yes, quantum chemical simulations can be used to investigate the structure and reactivity of Fe₃(CO)₁₂. [] For instance, these simulations can be used to predict the vibrational frequencies of the molecule, which can be compared to experimental IR spectra. [] They can also be used to study the mechanism of reactions involving Fe₃(CO)₁₂. []

Q4: What are the typical reactions Triirondodecacarbonyl participates in?

A4: Fe₃(CO)₁₂ readily undergoes reactions with various ligands, including thiols, disulfides, and selenium or tellurium analogues, to form iron-sulfur cluster complexes. [] It is also known to participate in metal exchange reactions, as observed in its reaction with cyclooctatetraenechromiumtricarbonyl. []

Q5: How does N-methyl-2-pyrrolidone (NMP) influence reactions involving Triirondodecacarbonyl?

A5: NMP acts as an aprotic polar co-solvent and significantly enhances the reaction rate of Fe₃(CO)₁₂ with various ligands. [] Kinetic studies using UV-vis spectroscopy show a tenfold increase in the rate constant for the formation of certain [FeFe] hydrogenase mimics when NMP is present. []

Q6: What is the proposed mechanism for the NMP-mediated enhancement of Triirondodecacarbonyl reactivity?

A6: Research suggests that NMP interacts with Fe₃(CO)₁₂, likely forming a monosubstituted triirondodecacarbonyl (Fe3(CO)11NMP) cluster. [] IR spectroscopy analysis supports the formation of this intermediate. [] Quantum chemical simulations indicate that this interaction disrupts the bridging carbonyl groups (μ-CO) in Fe₃(CO)₁₂, potentially enhancing its reactivity. []

Q7: Does Triirondodecacarbonyl exhibit catalytic activity?

A7: Yes, Fe₃(CO)₁₂ demonstrates catalytic activity in various organic reactions. One notable example is its ability, in combination with indium trichloride (InCl3), to catalyze the selective double hydrosilylation of nitriles using tertiary and secondary silanes. []

Q8: Are there other examples of Triirondodecacarbonyl’s catalytic activity?

A8: Yes, Fe₃(CO)₁₂ can be used to synthesize specific organic compounds. For example, it facilitates the synthesis of methyl 7-oxoheptanoate and methyl 7-oxooctanoate through a nucleophilic acylation reaction with disodium tetracarbonylferrate. [] This reaction involves the use of Fe₃(CO)₁₂ as a starting material to generate the reactive disodium tetracarbonylferrate intermediate. []

Q9: What are the potential applications of Triirondodecacarbonyl and its derivatives?

A9: Fe₃(CO)₁₂ and its derivatives hold promise for various applications. Their ability to form iron-sulfur clusters makes them valuable in mimicking the active sites of [FeFe] hydrogenases, enzymes crucial for hydrogen production and utilization. [] Additionally, their catalytic activity opens avenues for new synthetic routes in organic chemistry. []

Q10: What are the challenges associated with using Triirondodecacarbonyl in practical applications?

A10: One challenge is the sensitivity of Fe₃(CO)₁₂ to air and moisture, which necessitates handling under inert conditions. [, ] Additionally, optimizing reaction conditions and understanding the detailed mechanisms of its reactions are crucial for developing efficient and selective catalytic processes.

Q11: What safety precautions should be taken when handling Triirondodecacarbonyl?

A11: Fe₃(CO)₁₂ should be handled with care as it decomposes into iron and carbon monoxide, a toxic gas, upon heating or exposure to air. [] Appropriate laboratory practices, including the use of a fume hood and personal protective equipment, are crucial when working with this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)